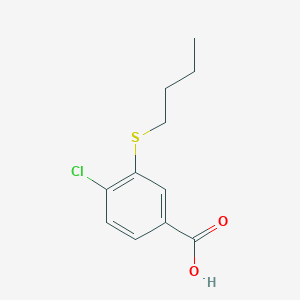

3-butylsulfanyl-4-chlorobenzoic acid

Description

3-Butylsulfanyl-4-chlorobenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the para-position and a butylsulfanyl (-S-C₄H₉) group at the meta-position. This compound combines a polar carboxylic acid moiety with a lipophilic thioether chain, making it a versatile candidate for applications in agrochemicals, pharmaceuticals, or materials science.

Properties

Molecular Formula |

C11H13ClO2S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

3-butylsulfanyl-4-chlorobenzoic acid |

InChI |

InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

InChI Key |

NLJZCBWUKAMAJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(C=CC(=C1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butylsulfanyl-4-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chlorobenzoic acid with butylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-butylsulfanyl-4-chlorobenzoic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butylsulfanyl-4-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorine atom can be reduced to form the corresponding benzoic acid derivative.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like ammonia or sodium methoxide can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-butylsulfinyl-4-chlorobenzoic acid or 3-butylsulfonyl-4-chlorobenzoic acid.

Reduction: Formation of 3-butylsulfanylbenzoic acid.

Substitution: Formation of 3-butylsulfanyl-4-aminobenzoic acid or 3-butylsulfanyl-4-methoxybenzoic acid.

Scientific Research Applications

3-butylsulfanyl-4-chlorobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butylsulfanyl-4-chlorobenzoic acid involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Structural and Substituent Differences

The table below highlights key structural distinctions between 3-butylsulfanyl-4-chlorobenzoic acid and related compounds:

Key Observations :

- Sulfonamide derivatives (e.g., 4-chloro-3-sulfamoylbenzoic acid) exhibit higher polarity due to hydrogen-bonding capabilities, which may influence solubility and target binding .

- Chlorosulfonyl groups (e.g., in ) introduce strong electrophilicity, enabling reactivity in synthesis but reducing stability compared to thioethers .

Physicochemical Properties

Analysis :

- The butylsulfanyl group likely increases LogP compared to sulfonamides, favoring lipid-rich environments.

- Sulfhydryl (-SH) derivatives may oxidize readily, whereas thioethers (e.g., butylsulfanyl) offer greater stability .

Biological Activity

3-Butylsulfanyl-4-chlorobenzoic acid (BSCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning BSCA, emphasizing its pharmacological applications and implications in various therapeutic areas.

Chemical Structure and Properties

3-Butylsulfanyl-4-chlorobenzoic acid is characterized by:

- Molecular Formula : C11H13ClO2S

- Molecular Weight : 244.74 g/mol

- Functional Groups : Contains a butyl sulfanyl group and a chlorobenzoic moiety.

Biological Activity Overview

The biological activities of BSCA have been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that BSCA exhibits significant anti-inflammatory effects. In vitro studies demonstrated that BSCA can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inducible nitric oxide synthase (iNOS) expression was observed, suggesting a mechanism involving the modulation of inflammatory pathways.

| Study | Findings | IC50 (µg/mL) |

|---|---|---|

| Uhlenhut et al. | Inhibition of NO production | 1.3 - 3.8 |

2. Antimicrobial Activity

BSCA has been tested against various bacterial strains, showing promising antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Anticancer Properties

Preliminary studies suggest that BSCA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

The mechanisms underlying the biological activities of BSCA are multifaceted:

- Inflammation Modulation : BSCA inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or function by disrupting membrane integrity.

- Apoptosis Induction : In cancer cells, BSCA activates caspases and alters mitochondrial membrane potential, promoting programmed cell death.

Case Studies

Several case studies have explored the therapeutic potential of BSCA:

- Inflammation in Animal Models : A study conducted on rats with induced paw edema showed that administration of BSCA significantly reduced swelling compared to controls, indicating its efficacy as an anti-inflammatory agent.

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines revealed that treatment with BSCA resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.